Synthetic Yield and Efficiency: Direct Comparison of Amide Coupling Protocols for 1-(4-Bromobenzoyl)-4-methylpiperazine
The synthesis of 1-(4-bromobenzoyl)-4-methylpiperazine via carbodiimide-mediated coupling of 4-bromobenzoic acid and 1-methylpiperazine proceeds with a reported isolated yield of 83% under optimized conditions . This yield is notably higher than the 70-75% yields typically reported for analogous benzoylations of piperazines lacking the bromine substituent, suggesting that the electron-withdrawing 4-bromo group may enhance the electrophilicity of the carbonyl carbon, thereby improving the efficiency of the acylation step [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 83% (isolated yield) |
| Comparator Or Baseline | 70-75% (typical range for similar benzoyl-piperazine couplings) |
| Quantified Difference | +8% to +13% absolute yield improvement |
| Conditions | Reaction with HOBt and EDC in CH₂Cl₂ at ambient temperature, 30 min |
Why This Matters
Higher synthetic yield directly translates to more efficient and cost-effective procurement of research quantities, especially when scaling up for biological studies.
- [1] Class-level inference based on typical yields for analogous benzoyl-piperazine couplings; specific comparator data extracted from SciFinder substance records for related reactions (2026). View Source
